Product packaging for 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide(Cat. No.:CAS No. 131087-99-5)

8-Hydroxy Carvedilol 8-O-β-D-Glucuronide

Cat. No.: B1147554
CAS No.: 131087-99-5
M. Wt: 598.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Hydroxy Carvedilol 8-O-β-D-Glucuronide is a major glucuronide metabolite of the cardiovascular drug carvedilol, formed in the liver via the action of UDP-glucuronosyltransferase (UGT) enzymes . As a phase II metabolite, it is a product of carvedilol's primary oxidative metabolite, 8-Hydroxy Carvedilol, undergoing subsequent glucuronidation . Research indicates that the glucuronidation of carvedilol exhibits stereoselectivity, contributing to the enantioselective pharmacokinetics observed with the racemic drug . This metabolite is identified as inactive, playing a significant role in the drug's elimination pathway . This compound is primarily used as a critical reference standard in bioanalytical research. Its applications include use in Liquid Chromatography (LC) methods for the quantitative determination of carvedilol and its metabolites in biological matrices such as plasma, which is essential for bioequivalence studies, pharmacokinetic profiling, and analytical method development and validation (AMV) . It supports Quality Control (QC) procedures during the commercial production of carvedilol and in the preparation of Abbreviated New Drug Applications (ANDAs) . This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

131087-99-5

Molecular Formula

C₃₀H₃₄N₂O₁₁

Molecular Weight

598.6

Synonyms

5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Biotransformation Pathways Leading to 8 Hydroxy Carvedilol 8 O β D Glucuronide

Initial Phase I Hydroxylation of Carvedilol (B1668590) to 8-Hydroxy Carvedilol

The initial and rate-limiting step in the formation of the glucuronide conjugate is the Phase I hydroxylation of carvedilol. This process introduces a hydroxyl group onto the carbazole (B46965) ring of the molecule, rendering it more water-soluble and creating a site for subsequent conjugation reactions. This oxidative reaction is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. tandfonline.com

Cytochrome P450 (CYP) Isoform Catalysis

Several CYP isoforms have been identified as key players in the metabolism of carvedilol, with specific enzymes responsible for hydroxylation at different positions on the molecule. The formation of 8-hydroxy carvedilol is a result of side-chain oxidation. clinpgx.org

CYP1A2: This isoform is a primary catalyst in the formation of 8-hydroxy carvedilol. clinpgx.orgpharmgkb.org Studies have shown that CYP1A2 is significantly involved in the metabolism of the S-enantiomer of carvedilol. nih.gov The absence of CYP1A2 in a mixture of recombinant CYP isoforms led to a 39% decrease in the metabolic activity for S-carvedilol. nih.gov

CYP1A1: The CYP1A subfamily, which includes CYP1A1 and CYP1A2, has been implicated in the stereoselective metabolism of carvedilol. nih.gov Increased expression of CYP1A1 and CYP1A2 has been shown to increase the metabolism of S-carvedilol. nih.gov

Regioselectivity of Carbazolyl Ring Hydroxylation at Position 8

The hydroxylation of carvedilol occurs at several positions, but the formation of the 8-hydroxy metabolite is a specific outcome of side-chain oxidation. clinpgx.org The regioselectivity, or the specific site of hydroxylation, is determined by the active site geometry of the involved CYP isoforms. While aromatic ring oxidation, primarily by CYP2D6, leads to the formation of 4'- and 5'-hydroxy carvedilol, the side-chain oxidation that produces 8-hydroxy carvedilol is mainly catalyzed by CYP1A2. clinpgx.org This specificity indicates that the orientation of the carvedilol molecule within the active site of CYP1A2 favors the abstraction of a hydrogen atom from the 8th position of the carbazole ring, leading to the formation of the 8-hydroxy metabolite.

Subsequent Phase II Glucuronidation of 8-Hydroxy Carvedilol

Following Phase I hydroxylation, the newly formed 8-Hydroxy Carvedilol undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, significantly increasing the water solubility of the compound and facilitating its excretion from the body. nih.govwikipedia.org

UDP-Glucuronosyltransferase (UGT) Isoform Involvement

The glucuronidation of carvedilol and its metabolites is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes are responsible for transferring glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org

Research has identified several UGT isoforms that play a crucial role in the glucuronidation of carvedilol and its hydroxylated metabolites. While the specific UGTs involved in the conjugation of 8-Hydroxy Carvedilol are not as extensively characterized as those for the parent drug, the key enzymes in carvedilol glucuronidation are UGT1A1, UGT2B4, and UGT2B7. clinpgx.orgnih.gov It is highly probable that these same enzymes are responsible for the glucuronidation of its hydroxylated metabolites.

UGT1A1: This isoform is known to be involved in the glucuronidation of carvedilol. nih.govnih.gov Studies have shown that UGT1A1 preferentially metabolizes the R-enantiomer of carvedilol. nih.gov

UGT2B4: UGT2B4 is another important enzyme in carvedilol metabolism, capable of forming two different glucuronide conjugates of the parent drug. nih.gov

UGT2B7: This isoform also plays a significant role and exhibits a preference for the S-enantiomer of carvedilol. nih.govnih.gov

The table below summarizes the kinetic parameters of the main UGT isoforms involved in the glucuronidation of carvedilol in human liver microsomes.

UGT IsoformMetabolite FormedKm (µM)Vmax (pmol/min/mg protein)
Human Liver Microsomes G126.6106
G246.044.5
UGT1A1 G222.1 - 55.13.33 - 7.88
UGT2B4 G1 & G222.1 - 55.13.33 - 7.88
UGT2B7 G122.1 - 55.13.33 - 7.88

Data adapted from a study on the glucuronidation of carvedilol by human UGT isoforms. nih.gov

Mechanism of O-Glucuronide Conjugation

The formation of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide occurs through an O-glucuronidation reaction. In this nucleophilic substitution reaction, the hydroxyl group at the 8th position of 8-Hydroxy Carvedilol acts as a nucleophile. The reaction is catalyzed by UGTs and involves the transfer of the glucuronic acid group from the activated donor substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of the carvedilol metabolite. nih.govwikipedia.org This results in the formation of a β-D-glucuronide, a highly polar and water-soluble conjugate that can be readily eliminated from the body. rsc.org

Cellular and Subcellular Localization of Glucuronidation (e.g., Liver Microsomes)

The process of glucuronidation, essential for the formation of this compound, is localized within specific cells and subcellular compartments. The primary site for this metabolic activity is the liver. tandfonline.comwikipedia.org However, the enzymes responsible for this reaction, UDP-glucuronosyltransferases (UGTs), are also present in other tissues, including the intestine, kidneys, and brain. wikipedia.org

At the subcellular level, glucuronidation occurs within the endoplasmic reticulum. wikipedia.org In experimental and research settings, this localization is studied using microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. tandfonline.comwikipedia.orgnih.gov Human liver microsomes (HLM) and intestinal microsomes are standard models used to investigate the kinetics and stereoselectivity of Carvedilol's glucuronidation. tandfonline.comnih.gov

Research using human liver microsomes has been instrumental in identifying the specific UGT isoforms that catalyze the glucuronidation of Carvedilol and its metabolites. nih.govnih.gov Studies have shown that UGT1A1, UGT2B4, and UGT2B7, all present in hepatic microsomes, are key enzymes in this process. tandfonline.comnih.gov The kinetics of Carvedilol glucuronidation have been characterized in human liver microsomes, revealing distinct activities for the formation of different glucuronide isomers, demonstrating the complex metabolic processes occurring in this subcellular fraction. nih.gov

Table 2: Kinetic Parameters of Carvedilol Glucuronide Formation in Human Liver Microsomes

Glucuronide Formed Km (μM) Vmax (pmol/min/mg protein) Catalyzing UGT Isoforms
G1 26.6 106 UGT2B7, UGT2B4 nih.gov
G2 46.0 44.5 UGT1A1, UGT2B4 nih.gov

Data from a study identifying two forms of carvedilol glucuronides (G1 and G2) in hepatic microsomes. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
8-hydroxycarvedilol (B193023)
Carvedilol
Uridine diphosphate glucuronic acid (UDPGA)

Disposition and Clearance of 8 Hydroxy Carvedilol 8 O β D Glucuronide in Preclinical Models

Preclinical studies, particularly in rats, have been instrumental in elucidating the metabolic fate of Carvedilol (B1668590) and its derivatives. Following administration, Carvedilol is extensively metabolized, with hydroxylation and subsequent glucuronidation being key pathways. The resulting glucuronide conjugates are then primarily cleared from the body.

Excretion Pathways and Metabolite Elimination

Biliary Excretion as a Major Route

The biliary system is the principal pathway for the elimination of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide in preclinical species. nih.govtandfonline.comtandfonline.com Studies in rats have demonstrated that the vast majority of an orally administered Carvedilol dose is excreted into the bile, accounting for approximately 85% of the dose within 48 hours. tandfonline.com

A pivotal study identified this compound as one of the two major metabolites in the bile of rats. nih.govtandfonline.com This specific metabolite, referred to as M-2 in the study, constituted a significant portion of the eliminated drug. nih.govtandfonline.comtandfonline.com

Further investigation into the stereoselective metabolism of Carvedilol showed that the S(-)-enantiomer preferentially leads to the biliary excretion of this compound. nih.govtandfonline.com In contrast, the R(+)-enantiomer results in the selective biliary excretion of a different metabolite, 1-hydroxycarvedilol (B1680800) O-glucuronide. nih.govtandfonline.com Studies in mice have also supported the significance of biliary excretion, showing that Carvedilol administration can influence bile flow. nih.gov

Table 1: Biliary Excretion of Carvedilol Metabolites in Rats Following Oral Administration

MetaboliteCharacterization% of Dose Excreted in BilePredominant from Enantiomer
M-11-hydroxycarvedilol O-glucuronide39%R(+)-Carvedilol
M-2This compound22%S(-)-Carvedilol

Data sourced from a study on the biliary metabolites of carvedilol in rats. nih.govtandfonline.comtandfonline.com

Renal Excretion Characteristics

Stereoselective Aspects of Carvedilol Metabolism Relevant to 8 Hydroxy Carvedilol 8 O β D Glucuronide Formation

Stereoselectivity in Carvedilol (B1668590) Oxidation (Precursor to 8-Hydroxylation)

The formation of 8-hydroxy carvedilol, the direct precursor to 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide, is a result of Phase I oxidative metabolism. Research conducted on in vitro systems, such as human liver microsomes (HLM) and human intestinal microsomes (HIM), has demonstrated that the oxidation of carvedilol is a stereoselective process. nih.gov

Studies have consistently shown that the oxidation of the S(-)-carvedilol enantiomer occurs at a greater rate than that of the R(+)-carvedilol enantiomer in both liver and intestinal microsomes. nih.gov This preferential metabolism of the S(-) enantiomer contributes to its lower plasma concentrations compared to the R(+) enantiomer when the racemic mixture is administered. researchgate.nettandfonline.com

The specific cytochrome P450 (CYP) enzymes involved in this process also exhibit stereoselective preferences.

In the liver , the metabolism of R(+)-carvedilol is primarily mediated by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9. clinpgx.org In contrast, the S(-)-enantiomer is predominantly metabolized by CYP1A2, followed by CYP2D6 and CYP3A4. tandfonline.comclinpgx.org

The formation of 8-hydroxycarvedilol (B193023) specifically, which is a product of side-chain oxidation, is mainly catalyzed by the CYP1A2 enzyme. clinpgx.org

In the intestine , CYP3A4 is the primary enzyme involved in the oxidation of both R- and S-carvedilol. nih.gov

The table below summarizes the primary CYP enzymes responsible for the metabolism of each carvedilol enantiomer in the liver.

EnantiomerPrimary Metabolizing CYP Enzymes (Liver)
R(+)-Carvedilol CYP2D6 (major), CYP3A4, CYP1A2, CYP2C9
S(-)-Carvedilol CYP1A2 (major), CYP2D6, CYP3A4

This table illustrates the differential involvement of cytochrome P450 enzymes in the hepatic metabolism of carvedilol enantiomers.

This enzymatic selectivity means that the rate of formation of the 8-hydroxy carvedilol precursor is higher from the S(-)-carvedilol isomer due to the activity of CYP1A2.

Stereoselective Glucuronidation of Carvedilol Enantiomers in In Vitro Systems

Following oxidation, carvedilol and its hydroxylated metabolites undergo Phase II glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process, which attaches a glucuronic acid moiety to the molecule to increase its water solubility and facilitate its excretion, is also markedly stereoselective. tandfonline.comnih.gov The primary UGT isoforms involved in the glucuronidation of the parent carvedilol molecule are UGT1A1, UGT2B4, and UGT2B7. clinpgx.orgnih.gov

In vitro studies using human liver and intestinal microsomes have revealed a clear preference for the S(-)-enantiomer in the glucuronidation process. nih.govnih.gov

In human liver microsomes , the glucuronidation of S(-)-carvedilol is consistently higher than that of R(+)-carvedilol across all tested substrate concentrations. clinpgx.orgnih.gov This finding suggests that in the liver, the subsequent metabolic step leading to a glucuronide conjugate proceeds more rapidly for the S(-) isomer.

In human intestinal microsomes , the stereoselectivity is more complex and depends on the substrate concentration. At lower concentrations (≤100 µmol/l), the glucuronidation of S(-)-carvedilol is higher. However, at higher concentrations (≥200 µmol/l), the preference reverses, with R(+)-carvedilol glucuronidation becoming more prominent. nih.gov

Kinetic studies of carvedilol glucuronidation in Chinese liver microsomes further quantify this stereoselectivity. The Michaelis-Menten constant (Km), which represents the substrate concentration at half of the maximum reaction velocity (Vmax), and the Vmax itself differ significantly between the two enantiomers.

EnantiomerKm (µmol/L)Vmax (pmol/min/mg protein)
R(+)-Carvedilol 24 ± 7953 ± 399
S(-)-Carvedilol 118 ± 442500 ± 833

Data from a study on carvedilol glucuronidation kinetics in Chinese liver microsomes. nih.gov The results show a lower Km and Vmax for the R(+) enantiomer compared to the S(-) enantiomer, indicating a significant stereoselective difference in the glucuronidation process.

These findings collectively demonstrate that both the initial oxidation to form 8-hydroxy carvedilol and the subsequent glucuronidation steps are stereoselective, with a general preference for the S(-)-carvedilol metabolic pathway, particularly within the liver. tandfonline.comnih.gov This inherent bias in the metabolic machinery is a key factor in the differential pharmacokinetics of carvedilol's enantiomers and the formation rates of their respective metabolites, including this compound.

Analytical Methodologies for Research on 8 Hydroxy Carvedilol 8 O β D Glucuronide

Chromatographic and Spectrometric Techniques for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drug metabolites due to its superior sensitivity and selectivity. researchgate.net Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are widely employed for the analysis of Carvedilol (B1668590) and its metabolites, including glucuronide conjugates.

HPLC-MS/MS methods are frequently developed for the sensitive determination of Carvedilol and its metabolites in biological fluids. researchgate.netresearchgate.net These methods typically involve sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix. researchgate.net Chromatographic separation is commonly achieved on reverse-phase columns, such as C8 or C18, using a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution with a modifier like formic acid to ensure good peak shape and ionization efficiency. researchgate.net

Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the multiple reaction monitoring (MRM) mode. researchgate.net This detection technique provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest, allowing for accurate quantification even at very low concentrations. For instance, a rapid, sensitive, and selective HPLC-MS/MS method was developed for Carvedilol and its 4-OH metabolite using SPE for extraction from human plasma. researchgate.net The analysis utilized a C8 column and a mobile phase of acetonitrile and 0.1% formic acid. researchgate.net Such methodologies are directly applicable to the quantification of glucuronide conjugates like 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide. In one study, an HPLC-MS/MS method was successfully developed to quantify eight different glucuronide conjugates in wastewater, demonstrating the technique's robustness for this class of metabolites. nih.gov

Table 1: Representative HPLC-MS/MS Parameters for Carvedilol Metabolite Analysis
ParameterDescriptionReference
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) researchgate.net
Chromatographic ColumnReverse-phase C8 or C18 (e.g., Discovery C8, 50 × 4.6 mm, 5µ) researchgate.net
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient or isocratic) researchgate.net
Ionization SourceElectrospray Ionization (ESI), positive mode researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net

UPLC-MS/MS offers significant advantages over conventional HPLC-MS/MS, including higher resolution, increased sensitivity, and shorter analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically <2 µm). nih.govdntb.gov.ua A rapid-resolution UPLC-MS/MS method was developed for the simultaneous determination of carvedilol and three of its metabolites in rat plasma, with a total analysis time of less than 6 minutes. nih.gov The method was validated over a concentration range of 0.0500–10.0 ng/mL for the metabolites, with high accuracy and precision. nih.gov

The efficiency of UPLC systems allows for better separation of analytes from endogenous matrix components, which can reduce ion suppression and improve assay performance. nih.gov High assay recoveries (>91%) and minimal matrix effects have been reported for UPLC-MS/MS methods analyzing carvedilol and its metabolites. nih.gov These characteristics make UPLC-MS/MS an ideal platform for high-throughput bioanalysis required in pharmacokinetic studies involving this compound.

Table 2: Example UPLC-MS/MS Method Validation Parameters for Carvedilol Metabolites
ParameterValue/RangeReference
ColumnAcquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) nih.gov
Linearity Range (Metabolites)0.0500–10.0 ng/mL nih.gov
Intra- and Inter-assay PrecisionWithin 11.4% nih.gov
AccuracyWithin ±11.5% of nominal values nih.gov
Assay Recovery>91% nih.gov
Run Time< 6 minutes nih.gov

Enzymatic Hydrolysis for Quantification of Glucuronide Conjugates

Glucuronidation is a major phase II metabolic pathway that converts drugs into more polar, water-soluble compounds to facilitate their excretion. Direct quantification of glucuronide conjugates like this compound can be challenging. An alternative and common approach is to measure the total concentration of the aglycone (8-Hydroxy Carvedilol) after enzymatic cleavage of the glucuronide moiety.

This process, known as enzymatic hydrolysis, routinely uses β-glucuronidase enzymes to convert the conjugated metabolites back to their parent compounds for analysis. hubspotusercontent-na1.net Various sources of β-glucuronidase are commercially available, including those from Helix pomatia (snail), abalone, and recombinant sources. nih.govnorlab.com The choice of enzyme and the optimization of hydrolysis conditions are critical for achieving complete and reliable cleavage. hubspotusercontent-na1.netnih.gov Factors such as enzyme concentration, buffer pH, incubation temperature, and time must be carefully validated to ensure accurate quantification. nih.govnih.gov For example, studies have shown that different enzymes exhibit varying efficiencies for different types of glucuronides (e.g., O-glucuronides vs. N-glucuronides), and no single set of conditions may be optimal for all conjugates. norlab.comnih.gov Research has demonstrated that incubation with β-glucuronidase from Helix pomatia (Type H-1, ≥30 units/μL urine) for 4 hours at 37°C can effectively hydrolyze various conjugates. nih.gov

Application of Stable Isotope Labeled Analogues (e.g., 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide) as Internal Standards in Research

The use of a stable isotopically labeled (SIL) analogue of the analyte as an internal standard (IS) is widely regarded as the most appropriate approach for quantitative bioanalysis by LC-MS/MS. researchgate.netnih.gov A SIL-IS, such as 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide, has chemical and physical properties that are nearly identical to the unlabeled analyte. nih.goveurisotop.com This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net

The key benefit of this approach is the ability of the SIL-IS to compensate for variability in the analytical process, particularly matrix effects. researchgate.netnih.gov Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of the analyte response to the IS response remains constant, leading to a more accurate and precise measurement. nih.goveurisotop.com While highly effective, it has been noted that slight differences in retention time between the analyte and a deuterium-labeled IS (a phenomenon known as the deuterium isotope effect) can occasionally lead to differential ion suppression, which must be considered during method development. nih.gov

Table 3: Advantages of Using Stable Isotope Labeled Internal Standards in Research
AdvantageDescriptionReference
Correction for Matrix EffectsCo-elutes with the analyte and experiences similar ion suppression or enhancement, improving accuracy. researchgate.netnih.gov
Compensation for Extraction VariabilityAccounts for analyte loss during sample preparation steps (e.g., SPE, LLE) due to similar recovery. researchgate.netresearchgate.net
Improved Precision and AccuracyReduces the impact of instrumental and procedural variability, leading to more reliable and reproducible results. researchgate.net
"Gold Standard" in BioanalysisConsidered the most appropriate type of internal standard for quantitative LC-MS/MS assays. researchgate.neteurisotop.com

In Vitro Metabolic Studies of 8 Hydroxy Carvedilol 8 O β D Glucuronide Formation

Utility of Liver Microsomal Systems (e.g., Human and Rat Liver Microsomes)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard and indispensable tool for in vitro metabolism studies. Both human liver microsomes (HLM) and rat liver microsomes (RLM) have been employed to investigate the formation of carvedilol (B1668590) glucuronides.

In vitro incubation of carvedilol with HLM has confirmed the production of its oxidative metabolites, including the precursor 8-hydroxy carvedilol, which was identified as a primary Phase I metabolite nih.gov. These microsomal systems are then used to study the subsequent glucuronidation. While studies often measure the direct glucuronidation of the parent carvedilol, the data provides critical insights into the formation of its hydroxylated glucuronide conjugates. In HLM, two major carvedilol glucuronides, designated G1 and G2, are formed nih.gov. The kinetics of their formation follow the Michaelis-Menten model, and their parameters have been well-characterized.

Studies comparing metabolism across species often reveal significant differences. The intrinsic clearance and metabolic pathways observed in RLM can differ from those in HLM, which is critical for the preclinical extrapolation of data to humans nih.govresearchgate.net. For instance, carvedilol was found to inhibit the metabolism of another drug, bedaquiline, with different potencies in HLM (IC₅₀ of 7.55 µM) versus RLM (IC₅₀ of 15.35 µM), highlighting species-dependent enzymatic interactions nih.gov. Such differences underscore the importance of using HLM to obtain the most clinically relevant data on the formation of metabolites like 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide.

Studies Using Recombinant UGT Enzymes

To pinpoint the specific enzymes responsible for glucuronidation, researchers utilize recombinant UDP-glucuronosyltransferase (UGT) enzymes expressed in cell lines. These systems allow for the study of a single enzyme's activity in isolation.

Investigations of Metabolic Enzyme Inhibition and Induction Affecting its Formation

The rate of this compound formation can be altered by the presence of other drugs that inhibit or induce the responsible UGT enzymes.

Enzyme Inhibition: Inhibition studies are critical for predicting drug-drug interactions. An interesting mechanism was observed with the antiarrhythmic drug amiodarone (B1667116). In an in vitro system using HLM with bovine serum albumin, amiodarone increased the glucuronidation of carvedilol, not by acting on the enzyme itself, but by displacing carvedilol from its protein binding sites. This increased the concentration of unbound carvedilol available to the UGT enzymes, thereby enhancing the rate of glucuronide formation nih.gov.

Furthermore, carvedilol itself can act as an inhibitor of other metabolic pathways. It has been shown to inhibit the metabolism of bedaquiline, a drug for tuberculosis, in both human and rat liver microsomes nih.gov. While direct studies on this compound are limited, it is a known phenomenon that glucuronide metabolites can themselves be inhibitors of metabolic enzymes. For example, the acyl glucuronides of gemfibrozil (B1671426) and clopidogrel (B1663587) are well-documented mechanism-based inhibitors of the enzyme CYP2C8, leading to significant clinical drug interactions mdpi.com. This raises the possibility that this compound could also participate in such interactions.

Enzyme Induction: Enzyme induction, the process where a drug stimulates the synthesis of more enzyme, can also affect metabolite formation. While specific inducers of 8-hydroxy carvedilol glucuronidation are not detailed, the UGT enzymes are known to be inducible. For example, the expression of UGT1A family enzymes can be upregulated by various nuclear receptors and cellular signaling pathways nih.gov. Such induction would lead to a higher capacity for glucuronidation, potentially increasing the formation rate and clearance of carvedilol through this pathway.

Species Differences in the Metabolism of Carvedilol and Its Hydroxylated Glucuronides

Comparative Metabolic Profiles Across Various Animal Models (e.g., Dogs, Rats, Mice)

The biotransformation of carvedilol (B1668590) predominantly involves hydroxylation of the aromatic rings and subsequent conjugation with glucuronic acid, a process that is qualitatively similar but quantitatively different across dogs, rats, and mice. Biliary excretion is a primary route of elimination for carvedilol metabolites in these species nih.gov.

Rats: In rats, the metabolic profile of carvedilol is relatively straightforward, with the primary metabolites being formed through hydroxylation of the carbazolyl ring followed by glucuronidation nih.gov. Notably, 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide has been identified as a major biliary metabolite in this species. One study found that after administration of the S(-)-enantiomer of carvedilol to rats, 8-hydroxycarvedilol (B193023) O-glucuronide accounted for 22% of the excreted dose in bile.

Dogs: In dogs, the metabolism of carvedilol involves both the glucuronidation of the parent compound and the hydroxylation of the carbazolyl ring with subsequent glucuronidation as major metabolic pathways nih.gov. While hydroxylated glucuronides are significant metabolites, specific quantitative data for the excretion of this compound is not as readily available as for rats. The metabolic profile in dogs also includes direct glucuronidation of carvedilol itself, adding to the complexity compared to rats nih.gov.

Mice: Mice exhibit the most complex metabolic profile for carvedilol among the three species. The major metabolic routes include glucuronidation of the parent drug, as well as hydroxylation of either the carbazolyl or the phenyl ring, followed by glucuronidation nih.gov. This indicates that multiple hydroxylated glucuronide isomers, including potentially this compound, are formed. However, specific quantitative data on the proportion of this compound within the total pool of hydroxylated glucuronides in mice is not extensively documented.

Table 1: Comparative Biliary Excretion of this compound

Species Percentage of Dose Excreted as this compound in Bile Notes
Rat 22% (after administration of S(-)-carvedilol) Identified as a major biliary metabolite.
Dog Not specifically quantified, but hydroxylated glucuronides are major metabolites. Metabolism also includes significant direct glucuronidation of the parent compound.
Mouse Not specifically quantified, but hydroxylated glucuronides are major metabolites. Exhibits a more complex metabolic profile with hydroxylation on multiple sites.

Inter-species Variability in UGT Activities and Glucuronidation Patterns

The observed differences in the metabolic profiles of carvedilol across species are largely attributable to the inter-species variability in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. UGTs are a superfamily of enzymes responsible for catalyzing the glucuronidation of a wide array of compounds, including the hydroxylated metabolites of carvedilol.

The UGT enzyme family is divided into several subfamilies, including UGT1A and UGT2B, which are the primary enzymes involved in drug metabolism. The expression and substrate specificity of these UGT isoforms can differ significantly between humans, dogs, rats, and mice, leading to distinct glucuronidation patterns. For instance, in humans, UGT1A1, UGT2B4, and UGT2B7 have been identified as the key enzymes responsible for the glucuronidation of carvedilol and its metabolites.

While specific data on the UGT isoforms responsible for the formation of this compound in dogs, rats, and mice are limited, the general understanding of species differences in UGTs allows for some inferences. For example, the diversity of UGT isoforms and their substrate affinities in mice could explain the more complex metabolic profile of carvedilol observed in this species, with hydroxylation and subsequent glucuronidation occurring at multiple positions. The simpler profile in rats may suggest a more limited or specific set of UGTs acting on hydroxylated carvedilol. The significant direct glucuronidation of the parent drug in dogs points towards a potential high activity of certain UGT isoforms towards the parent carvedilol molecule in this species.

These inherent differences in UGT enzyme activity and expression underscore the challenges in extrapolating metabolic data from animal models to humans and highlight the importance of species-specific metabolic studies in drug development.

Q & A

Basic Research Questions

Q. How can 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide be identified in biological matrices?

  • Methodological Answer : Utilize reversed-phase HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) in negative ion mode. The glucuronide can be separated using a C18 column and detected via electrospray ionization (ESI) with ion trap mass analyzers. Diagnostic product ions (e.g., [M − H + HSiCl3−HCl]⁻) help confirm the structure. This approach is effective for distinguishing glucuronides from phase I metabolites and endogenous compounds .

Q. What enzymatic methods are used to synthesize 8-O-β-D-glucuronide metabolites?

  • Methodological Answer : Liver microsomes (rat or human) supplemented with uridine 5'-diphosphoglucuronic acid (UDPGA) and alamethicin (to permeabilize microsomal membranes) are standard. Incubate carvedilol with microsomes at 37°C, and monitor reaction progress via LC-MS. Optimize pH (7.4) and co-factor concentrations to enhance glucuronidation efficiency. This method mimics in vivo metabolic pathways .

Q. How can researchers ensure the purity of synthesized 8-Hydroxy Carvedilol glucuronide?

  • Methodological Answer : Combine solid-phase extraction (SPE) with semipreparative hydrophilic interaction chromatography (HILIC) . SPE removes proteinaceous material, while HILIC isolates polar glucuronides. Validate purity using NMR (e.g., absence of residual solvents) and high-resolution MS (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can isomeric O- and N-glucuronides of carvedilol be differentiated analytically?

  • Methodological Answer : Employ ion/molecule reactions with HSiCl3 in a linear quadrupole ion trap (LQIT). O-Glucuronides form [M − H + HSiCl3−HCl]⁻ ions, while N-glucuronides generate [M − H + HSiCl3−2HCl]⁻. This reaction-based MS/MS approach resolves co-eluting isomers, even with limited chromatographic separation .

Q. What strategies confirm the regiochemistry of glucuronidation at the 8-hydroxy position?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC , HMBC ) to assign proton and carbon signals. For 8-O-β-D-glucuronide, the anomeric proton (δ ~5.7 ppm, doublet, J = 7–8 Hz) and HMBC correlations between the glucuronic acid C1 and the aglycone’s C8 hydroxy group confirm the linkage. Compare with synthetic standards for validation .

Q. How do interspecies differences in glucuronidation kinetics affect metabolite profiling?

  • Methodological Answer : Conduct enzyme kinetic assays using human vs. rodent liver microsomes . Calculate Km (substrate affinity) and Vmax (reaction velocity) for UDPGA-dependent glucuronidation. Species-specific differences in catalytic efficiency (Vmax/Km) highlight metabolic liabilities in preclinical models .

Contradictions and Limitations

  • highlights challenges in resolving carvedilol glucuronide isomers chromatographically, necessitating reaction-based MS/MS. In contrast, relies on NMR for structural confirmation, which is resource-intensive but unambiguous.
  • Species-specific glucuronidation rates ( ) suggest human microsomes may underrepresent in vivo metabolism compared to rodent models, complicating translational research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.